3-[[5-(4-fluorophenyl)-1H-pyrazol-4-yl]methyl-(thiophen-2-ylmethyl)amino]propan-1-ol
Overview
Description
3-[[5-(4-fluorophenyl)-1H-pyrazol-4-yl]methyl-(thiophen-2-ylmethyl)amino]propan-1-ol is a complex organic compound that features a pyrazole ring substituted with a fluorophenyl group, a thiophene ring, and a propanol group
Scientific Research Applications
3-[[5-(4-fluorophenyl)-1H-pyrazol-4-yl]methyl-(thiophen-2-ylmethyl)amino]propan-1-ol has several scientific research applications:
Chemistry: It can be used as a building block for the synthesis of more complex molecules.
Biology: The compound may exhibit biological activity, making it a candidate for drug development.
Medicine: Its potential pharmacological properties could be explored for therapeutic applications.
Industry: The compound could be used in the development of new materials with specific properties.
Mechanism of Action
Future Directions
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-[[5-(4-fluorophenyl)-1H-pyrazol-4-yl]methyl-(thiophen-2-ylmethyl)amino]propan-1-ol typically involves multi-step organic reactions. One common approach is to start with the synthesis of the pyrazole ring, which can be achieved through the reaction of an α, β-unsaturated ketone with hydrazine derivatives or semicarbazide, followed by oxidative aromatization . The fluorophenyl group can be introduced via a nucleophilic substitution reaction, while the thiophene ring can be attached through a cross-coupling reaction such as the Suzuki-Miyaura coupling
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors for certain steps, as well as the development of more efficient catalysts for the cross-coupling reactions.
Chemical Reactions Analysis
Types of Reactions
3-[[5-(4-fluorophenyl)-1H-pyrazol-4-yl]methyl-(thiophen-2-ylmethyl)amino]propan-1-ol can undergo various types of chemical reactions, including:
Oxidation: The hydroxyl group in the propanol moiety can be oxidized to form a ketone or aldehyde.
Reduction: The nitro group (if present) can be reduced to an amine.
Substitution: The fluorine atom on the phenyl ring can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a palladium catalyst can be used.
Substitution: Nucleophiles such as sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu) can be employed.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxyl group would yield a ketone or aldehyde, while substitution of the fluorine atom could yield various substituted phenyl derivatives.
Comparison with Similar Compounds
Similar Compounds
5-(4-fluorophenyl)-3-(naphthalen-1-yl)-1-phenyl-1H-pyrazole: This compound also features a fluorophenyl group and a pyrazole ring but differs in the other substituents.
Indole derivatives: These compounds share some structural similarities and exhibit a wide range of biological activities.
Uniqueness
3-[[5-(4-fluorophenyl)-1H-pyrazol-4-yl]methyl-(thiophen-2-ylmethyl)amino]propan-1-ol is unique due to the combination of its substituents, which may confer specific chemical and biological properties not found in other similar compounds.
Properties
IUPAC Name |
3-[[5-(4-fluorophenyl)-1H-pyrazol-4-yl]methyl-(thiophen-2-ylmethyl)amino]propan-1-ol | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H20FN3OS/c19-16-6-4-14(5-7-16)18-15(11-20-21-18)12-22(8-2-9-23)13-17-3-1-10-24-17/h1,3-7,10-11,23H,2,8-9,12-13H2,(H,20,21) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XOHJIUFPBCEAKB-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CSC(=C1)CN(CCCO)CC2=C(NN=C2)C3=CC=C(C=C3)F | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H20FN3OS | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
345.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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